3-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-1-(4-methylphenyl)urea
CAS No.: 896275-71-1
Cat. No.: VC11870056
Molecular Formula: C20H25N3O3S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
![3-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-1-(4-methylphenyl)urea - 896275-71-1](/images/structure/VC11870056.png)
Specification
CAS No. | 896275-71-1 |
---|---|
Molecular Formula | C20H25N3O3S |
Molecular Weight | 387.5 g/mol |
IUPAC Name | 1-(4-methylphenyl)-3-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]urea |
Standard InChI | InChI=1S/C20H25N3O3S/c1-15-5-9-17(10-6-15)22-20(24)21-14-18-4-3-13-23(18)27(25,26)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3,(H2,21,22,24) |
Standard InChI Key | BBTXLDWOSBDXQI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The compound features a urea core () with two distinct substituents:
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A 1-(4-methylbenzenesulfonyl)pyrrolidin-2-ylmethyl group attached to one nitrogen atom.
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A 4-methylphenyl group () bonded to the adjacent nitrogen.
The pyrrolidine ring (a five-membered saturated heterocycle) is sulfonylated at the 1-position with a 4-methylbenzenesulfonyl group (), while a methylene bridge () connects the pyrrolidine to the urea backbone .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three key steps:
Pyrrolidine Functionalization
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Sulfonylation of Pyrrolidine: Reacting pyrrolidine with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) yields 1-(4-methylbenzenesulfonyl)pyrrolidine .
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Methylenation: Introducing a methylene group at the 2-position via alkylation with formaldehyde or a related reagent produces 2-(hydroxymethyl)-1-(4-methylbenzenesulfonyl)pyrrolidine.
Urea Formation
The urea moiety is constructed via:
where:
This reaction typically employs 4-methylphenyl isocyanate and the pyrrolidine-derived amine under anhydrous conditions .
Physicochemical Properties
Calculated and Experimental Data
The moderate logP indicates balanced lipophilicity, suitable for oral bioavailability. The low solubility in aqueous media necessitates formulation strategies like salt formation or nanomilling .
Pharmacological Profile
In Vitro Activity
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (), suggesting potential drug-drug interactions .
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Plasma Protein Binding: 92% binding to albumin, limiting free drug concentration .
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Compound: The sulfonamide and urea groups make it a candidate for optimizing antiepileptic or antidiabetic agents .
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Prodrug Potential: The pyrrolidine ring can be modified to enhance blood-brain barrier penetration .
Material Science
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